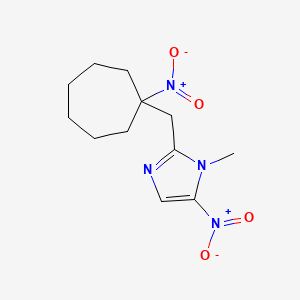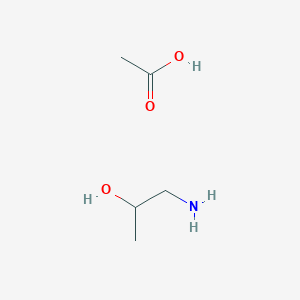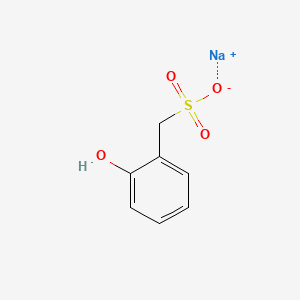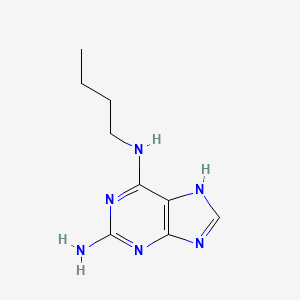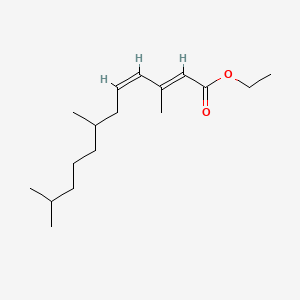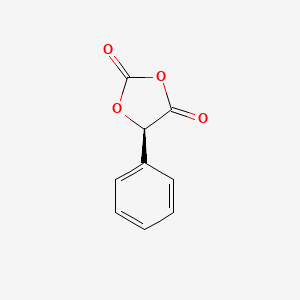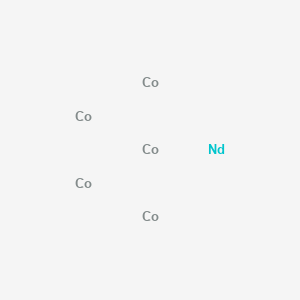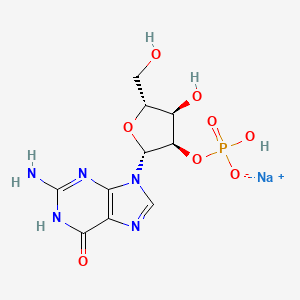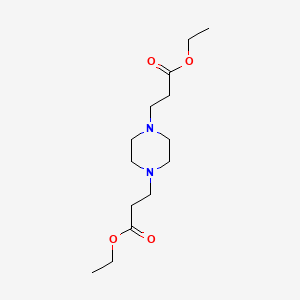
N,N-Diethyl-D-gluconamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-D-gluconamide is a chemical compound with the molecular formula C10H21NO6 It is derived from D-gluconic acid, a naturally occurring substance found in fruits, honey, and wine
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diethyl-D-gluconamide can be synthesized through the amidation of D-gluconolactone with diethylamine. The reaction typically involves heating D-gluconolactone with diethylamine in the presence of a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of commercial applications.
化学反応の分析
Types of Reactions
N,N-Diethyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
科学的研究の応用
N,N-Diethyl-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: This compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
作用機序
The mechanism by which N,N-Diethyl-D-gluconamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-Isopropyl-D-gluconamide: Similar in structure but with an isopropyl group instead of an ethyl group.
N-Octyl-D-gluconamide: Contains an octyl group, leading to different physical and chemical properties.
N,N-Dimethyl-D-gluconamide: Features methyl groups instead of ethyl groups, affecting its reactivity and applications
Uniqueness
N,N-Diethyl-D-gluconamide is unique due to its specific structural features, which confer distinct properties and potential applications. Its ethyl groups provide a balance between hydrophilicity and hydrophobicity, making it suitable for various uses in chemistry, biology, medicine, and industry.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique properties, diverse chemical reactivity, and wide range of applications make it an important subject of scientific research and industrial interest.
特性
CAS番号 |
93804-59-2 |
|---|---|
分子式 |
C10H21NO6 |
分子量 |
251.28 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-N,N-diethyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C10H21NO6/c1-3-11(4-2)10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 |
InChIキー |
CRNAKAZKZNTHPQ-LURQLKTLSA-N |
異性体SMILES |
CCN(CC)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CCN(CC)C(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



